molecular formula C9H15N3O2 B13534786 1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13534786
M. Wt: 197.23 g/mol
InChI Key: VEASUMLBSUXFPG-UHFFFAOYSA-N
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Description

1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for the synthesis of 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1h-1,2,3-triazole-4-carboxylic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1-Isopropyl-1h-1,2,3-triazole-4-carboxylic acid
  • 1-Propyl-1h-1,2,3-triazole-4-carboxylic acid
  • 1-Isopropyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications .

Biological Activity

1-Isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole class, which has garnered interest due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through various methods. One common approach includes the cycloaddition of aryl azides to phosphorus ketoylides. This method allows for the efficient production of 1,5-disubstituted 1,2,3-triazoles, which are crucial for further biological evaluations.

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. In particular, derivatives of this compound have shown effectiveness against various bacterial strains. For instance, studies have reported good inhibition against Escherichia coli and Staphylococcus aureus, demonstrating the potential of these compounds as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds derived from triazoles have been shown to inhibit TS with IC50 values ranging from 1.95 to 4.24 μM .

Table 1: Anticancer Activity of 1-Isopropyl-5-propyl-1H-1,2,3-triazole Derivatives

CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Compound AMCF-71.1Doxorubicin1.2
Compound BHCT-1162.65-Fluorouracil18.74
Compound CHepG21.4Doxorubicin1.8

Case Studies

Case Study 1: Antiproliferative Effects on Leukemia Cells

A study focusing on leukemia cell lines demonstrated that specific derivatives of triazoles exhibited selective cytotoxicity comparable to doxorubicin. The study highlighted morphological changes in treated cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Case Study 2: Molecular Docking Studies

Computational studies involving molecular docking have further elucidated the binding interactions between triazole derivatives and target enzymes involved in cancer progression. These studies support the experimental findings regarding the anticancer potential of these compounds .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-propan-2-yl-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-4-5-7-8(9(13)14)10-11-12(7)6(2)3/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

VEASUMLBSUXFPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C(C)C)C(=O)O

Origin of Product

United States

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